Pentaborane

Description

Structure

3D Structure

Properties

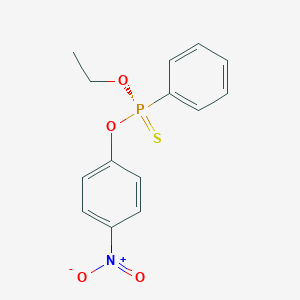

IUPAC Name |

ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGRXSNSLVJMEA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[P@@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentaborane appears as a clear colorless liquid with a pungent odor like sour milk. Freezing point -52.9 °F (-46.6 °C). Boiling point 136.4 °F (58 °C). Decomposition temperature 302 °F (150 °C). Vapors toxic both under prolonged exposure to low concentrations and short exposure to high concentrations. Density 0.61 g / cm3. Under prolonged exposure to intense heat the containers may rupture violently and rocket., Colorless liquid with a pungent odor like sour milk; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor like sour milk. | |

| Record name | PENTABORANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaborane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/77 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTABORANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/304 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaborane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

140 °F at 760 mmHg (EPA, 1998), 60 °C, 140 °F | |

| Record name | PENTABORANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTABORANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTABORANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/304 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaborane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

86 °F (EPA, 1998), 86 °F, 86 °F (30 °C) (closed cup) /table/, 30 °C c.c. | |

| Record name | PENTABORANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaborane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/77 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTABORANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTABORANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/304 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaborane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Solubility in water: reaction, Reacts | |

| Record name | PENTABORANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pentaborane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.61 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.61 at 0 °C/4 °C, Density (at 0-4 °C): 0.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3, 0.62 | |

| Record name | PENTABORANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTABORANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTABORANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/304 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaborane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.2, Relative vapor density (air = 1): 2.2 | |

| Record name | PENTABORANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

171 mmHg at 68 °F (EPA, 1998), 171.0 [mmHg], Vapor pressure: 1kPa (7.5 mm Hg) at -34.8 °C; 10 kPa (75 mm Hg) at 3.8 °C; 100 kPa (750 mm Hg) at 57.6 °C, 171 mm Hg at 20 °C; 66 mm Hg at 0 °C, Vapor pressure, kPa at 20 °C: 22.8, 171 mmHg | |

| Record name | PENTABORANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaborane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/77 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTABORANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTABORANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/304 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaborane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid. | |

CAS No. |

19624-22-7, 65580-80-5 | |

| Record name | PENTABORANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl p-nitrophenyl benzenethiophosphonate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065580805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaborane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/pentaborane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Pentaborane(9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaborane(9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL P-NITROPHENYL BENZENETHIOPHOSPHONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QP6TS3GA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTABORANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTABORANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/304 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-51.9 °F (EPA, 1998), -46.6 °C, -47 °C, -52 °F | |

| Record name | PENTABORANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTABORANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PENTABORANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTABORANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/304 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentaborane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Pentaborane(9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of pentaborane(9) (B₅H₉), a high-energy boron hydride. The information is curated for researchers, scientists, and professionals in drug development who may encounter or work with this highly reactive and toxic compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination with an emphasis on safety, and includes visualizations of logical relationships and experimental workflows.

Core Physical Properties

This compound(9) is a colorless, volatile liquid with a pungent, sour milk-like odor.[1][2] It is a highly polar compound with a significant dipole moment.[1] A key characteristic is its pyrophoric nature, meaning it can ignite spontaneously in air, especially when impure.[1][3] It is soluble in hydrocarbons such as benzene (B151609) and cyclohexane, as well as in various greases.[1][3]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound(9).

| Property | Value | Notes |

| Molecular Formula | B₅H₉ | |

| Molar Mass | 63.13 g/mol [3] | |

| Appearance | Colorless, mobile liquid[3] | Can have a slight yellow coloration if impurities are present. |

| Odor | Pungent, like sour milk or garlic[2][3] | Sensory adaptation occurs quickly, making odor an unreliable warning. |

| Melting Point | -46.8 °C (-52.2 °F; 226.3 K)[1] | |

| Boiling Point | 58.4 °C (137.1 °F; 331.5 K)[1] | At standard atmospheric pressure. |

| Density (liquid) | 0.618 g/mL at 25 °C[1][3] | 0.61 g/cm³ at 0 °C.[4] |

| Vapor Density | 2.2 (air = 1)[2] | Vapors are heavier than air.[1] |

| Dipole Moment | 2.13 D[1] | Indicative of a highly polar molecule. |

| Surface Tension | 20.8 dynes/cm at 25 °C[2] | |

| Heat of Formation (liquid, 298.15 K) | +73.2 kJ/mol[5] |

| Vapor Pressure | Temperature (°C) |

| 1 kPa (7.5 mmHg) | -34.8[2] |

| 10 kPa (75 mmHg) | 3.8[2] |

| 22.8 kPa (171 mmHg) | 20[2] |

| 100 kPa (750 mmHg) | 57.6[2] |

| Flammability and Stability | Value | Notes |

| Flash Point | 30 °C (86 °F)[3][6] | Closed cup. |

| Autoignition Temperature | ~35 °C (95 °F)[2][6] | For pure material; spontaneously flammable if impure.[2] |

| Explosive Limits in Air | 0.42% - 98%[6] | |

| Decomposition Temperature | >150 °C (302 °F)[2][3] | Decomposes to produce hydrogen gas.[1] |

Experimental Protocols

Given the hazardous nature of this compound(9), all experimental procedures must be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., dry nitrogen).[7] Appropriate personal protective equipment (PPE), including a self-contained breathing apparatus and a fully encapsulating, chemical-resistant suit, is mandatory.[2]

Determination of Boiling Point (Micro-reflux method)

This method is suitable for small sample volumes and enhances safety by containing the substance.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Micro-stir bar

-

Digital thermometer with a thermocouple probe

-

Heating block with a magnetic stirrer

-

Inert gas source (e.g., nitrogen) with a bubbler

-

Condenser (optional, for extended reflux)

Procedure:

-

Place a micro-stir bar and approximately 0.5 mL of this compound(9) into the test tube within an inert atmosphere glovebox.

-

Seal the test tube with a septum, ensuring a snug fit.

-

Insert the thermocouple probe through the septum, positioning the tip approximately 1 cm above the liquid surface to measure the vapor temperature.

-

Insert a needle connected to the inert gas source through the septum to provide a slight positive pressure and a vent needle connected to a bubbler to prevent pressure buildup.

-

Place the test tube in the heating block on the magnetic stirrer.

-

Turn on the stirrer to ensure smooth boiling.

-

Gently heat the sample. Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the heating rate so that the reflux ring is stable at the level of the thermometer's sensor.

-

The stable temperature reading on the thermometer is the boiling point of the liquid.[5]

Determination of Vapor Pressure (Static Method)

This method measures the equilibrium vapor pressure in a closed system.

Apparatus:

-

A small, robust, and leak-tight flask with a sidearm connected to a pressure transducer.

-

A temperature probe (thermocouple or RTD) inserted into the flask.

-

A vacuum pump.

-

A thermostatically controlled bath.

Procedure:

-

Introduce a small, purified sample of this compound(9) into the flask in a controlled environment.

-

Attach the flask to a vacuum line and freeze the sample with liquid nitrogen.

-

Evacuate the flask to remove any residual air or other gases.

-

Seal the flask from the vacuum line.

-

Allow the sample to thaw and place the flask in the thermostatic bath.

-

Allow the system to reach thermal equilibrium at a set temperature.

-

Record the temperature and the pressure reading from the transducer. This pressure is the vapor pressure at that temperature.

-

Repeat the measurement at various temperatures to obtain a vapor pressure curve.[1]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

A pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube).

-

An analytical balance.

-

A thermostatic bath.

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance.

-

In an inert atmosphere, fill the pycnometer with this compound(9). Insert the stopper carefully, allowing excess liquid to exit through the capillary.

-

Thermostat the filled pycnometer in the bath to a constant temperature.

-

Remove the pycnometer, wipe it dry, and weigh it accurately.

-

The mass of the this compound(9) is the difference between the filled and empty pycnometer weights.

-

The density is calculated by dividing the mass of the this compound(9) by the known volume of the pycnometer.[8]

Visualizations

Logical Relationships of Physical Properties

The physical state and properties of this compound(9) are highly dependent on temperature and pressure. The following diagram illustrates these relationships.

Caption: Interdependence of this compound(9) Physical Properties.

Experimental Workflow: Boiling Point Determination

The workflow for determining the boiling point of this compound(9) must prioritize safety and containment.

Caption: Safe Workflow for this compound(9) Boiling Point Determination.

References

- 1. Vapor pressure - Wikipedia [en.wikipedia.org]

- 2. media.msanet.com [media.msanet.com]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. chymist.com [chymist.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mt.com [mt.com]

A Technical Guide to the Discovery of Boron Hydrides: From Volatile Curiosities to a New Frontier in Chemical Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery of boron hydrides, a class of compounds that challenged and reshaped our understanding of chemical bonding. From the pioneering and hazardous work of Alfred Stock to the Nobel Prize-winning structural elucidations by William Lipscomb, this document details the key breakthroughs, experimental methodologies, and the evolution of our understanding of these remarkable molecules.

A New Class of Hydrides: The Pioneering Work of Alfred Stock

The story of boron hydrides begins in the early 20th century with the meticulous and perilous work of German chemist Alfred Stock. Between 1912 and 1936, Stock and his group systematically synthesized and characterized the first examples of these volatile and highly reactive compounds.[1][2] His initial work involved the reaction of metal borides, such as magnesium boride (Mg₃B₂), with acids.[3][4] This groundbreaking research led to the discovery of a series of boron hydrides, which he named "boranes," in analogy to the alkanes.[2]

The handling of these spontaneously flammable and toxic substances required the development of new laboratory techniques. To this end, Stock invented the glass vacuum line, a crucial piece of apparatus that allowed for the manipulation of volatile compounds in the absence of air and moisture. This invention was not only pivotal for the study of boranes but also became a fundamental tool in many other areas of chemistry.[5]

Stock's initial syntheses produced a mixture of boranes, including diborane (B8814927) (B₂H₆), tetraborane (B₄H₁₀), pentaborane (B₅H₉), and decaborane (B607025) (B₁₀H₁₄).[3] The separation of these compounds was achieved by fractional distillation and condensation under vacuum.

The "Electron-Deficient" Puzzle and the Dawn of a New Bonding Theory

For decades, the structures of boranes remained a profound mystery. The simplest borane (B79455), diborane (B₂H₆), was particularly enigmatic. With 12 valence electrons, it was "electron-deficient," meaning it did not have enough electrons to form the seven conventional two-center, two-electron (2c-2e) bonds that would be expected for an ethane-like structure (H₃B-BH₃). This led to numerous theoretical proposals, but none could adequately explain the molecule's properties.

The breakthrough came in the 1940s when H. Christopher Longuet-Higgins, then an undergraduate, and his tutor R. P. Bell proposed the now-accepted bridged structure for diborane. This model features two boron atoms linked by two bridging hydrogen atoms, forming two three-center, two-electron (3c-2e) bonds, often referred to as "banana bonds."[6] This was a revolutionary concept that departed from the classical Lewis theory of chemical bonding.

Elucidating the Structures: The Nobel Prize-Winning Work of William Lipscomb

The definitive confirmation of the unique bonding in boranes came from the work of American chemist William N. Lipscomb. Starting in the 1950s, Lipscomb and his students employed low-temperature X-ray crystallography to determine the three-dimensional structures of a wide range of boranes.[7] This was a significant experimental challenge due to the high volatility and instability of these compounds. Their work not only confirmed the bridged-bond structure of diborane but also revealed the complex and elegant polyhedral cage structures of the higher boranes.

Lipscomb's structural studies provided the experimental foundation for a comprehensive theory of bonding in electron-deficient molecules. He developed a "styx" (septet, trio, yoke, and cross) formalism to describe the topology of borane structures, which accounted for the various types of 2c-2e and 3c-2e bonds. For his groundbreaking work on the structure of boranes, which illuminated the problems of chemical bonding, William Lipscomb was awarded the Nobel Prize in Chemistry in 1976.

Modern Synthesis and the Legacy of Boron Hydrides

Following the foundational work of Stock and the structural insights from Lipscomb, the field of boron hydride chemistry expanded rapidly. Hermann I. Schlesinger and his student Herbert C. Brown at the University of Chicago developed new, higher-yield synthetic routes to boranes, such as the reaction of sodium borohydride (B1222165) with iodine or the reduction of boron halides.[8] Brown's subsequent development of hydroboration, the addition of diborane to alkenes and alkynes, revolutionized organic synthesis and earned him a share of the Nobel Prize in Chemistry in 1979.

The discovery and understanding of boron hydrides have had a lasting impact on chemistry. They introduced the concept of multicenter bonding, expanding our understanding of chemical structure and reactivity. The unique properties of boranes have led to their use in a variety of applications, from high-energy fuels to reagents in organic synthesis and precursors for advanced materials.

Data Presentation

Table 1: Timeline of Key Discoveries in Boron Hydride Chemistry

| Year(s) | Discovery/Event | Key Scientist(s) |

| 1912-1936 | First systematic synthesis and characterization of boron hydrides (B₂H₆, B₄H₁₀, B₅H₉, B₁₀H₁₄); invention of the glass vacuum line.[1][5] | Alfred Stock |

| 1943 | Proposal of the bridged-bond structure for diborane (B₂H₆).[6] | H. C. Longuet-Higgins & R. P. Bell |

| 1940s | Development of higher-yield syntheses of diborane. | H. I. Schlesinger & H. C. Brown |

| 1950s | Elucidation of the structures of boranes using low-temperature X-ray crystallography. | William N. Lipscomb |

| 1959 | Development of the hydroboration reaction. | Herbert C. Brown |

| 1976 | Nobel Prize in Chemistry awarded for studies on the structure of boranes. | William N. Lipscomb |

| 1979 | Nobel Prize in Chemistry awarded for the development of boron-containing reagents in organic synthesis. | Herbert C. Brown |

Table 2: Physical Properties of Common Boron Hydrides

| Borane | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Diborane | B₂H₆ | 27.67 | -164.9 | -92.6 | Colorless gas |

| Tetraborane | B₄H₁₀ | 53.32 | -120 | 18 | Colorless gas |

| This compound(9) | B₅H₉ | 63.12 | -46.6 | 48 | Colorless liquid |

| This compound(11) | B₅H₁₁ | 65.14 | -123 | 63 | Colorless liquid |

| Hexaborane(10) | B₆H₁₀ | 74.94 | -62.3 | 108 | Colorless liquid |

| Decaborane(14) | B₁₀H₁₄ | 122.22 | 99.7 | 213 | Colorless solid |

Experimental Protocols

Alfred Stock's Synthesis of a Mixture of Boron Hydrides (c. 1912)

Objective: To produce a mixture of volatile boron hydrides from the reaction of magnesium boride with acid.

Materials:

-

Magnesium boride (Mg₃B₂)

-

8N Hydrochloric acid (HCl)

-

Apparatus: A specialized glass vacuum line equipped with multiple U-traps for fractional condensation, a reaction flask, and a dropping funnel. The entire apparatus must be capable of being evacuated to a high vacuum.

Procedure:

-

The vacuum line and all glassware were thoroughly dried to remove any traces of moisture.

-

A quantity of finely powdered magnesium boride was placed in the reaction flask.

-

The entire system was evacuated to a high vacuum.

-

The U-traps were cooled to various low temperatures using slush baths (e.g., -63 °C, -126 °C, and -196 °C with liquid nitrogen).

-

8N hydrochloric acid was slowly added dropwise to the magnesium boride in the reaction flask. A vigorous reaction with the evolution of gases was observed.

-

The gaseous products were drawn through the series of cold traps by the vacuum pump.

-

The different boron hydrides, along with hydrogen gas, condensed in the traps according to their volatility. The least volatile boranes condensed in the warmer traps, while the more volatile ones condensed in the colder traps.

-

After the reaction was complete, the various fractions were separated and purified by repeated fractional distillation through the vacuum line.

Expected Products: A mixture of diborane (B₂H₆), tetraborane (B₄H₁₀), this compound (B₅H₉), and other higher boranes.

Synthesis of Higher Boranes via Pyrolysis of Diborane

Objective: To produce higher boranes, such as this compound(9), by the thermal decomposition of diborane.

Materials:

-

Diborane (B₂H₆)

-

Hydrogen (H₂) gas (as a carrier gas)

-

Apparatus: A flow-through pyrolysis apparatus consisting of a heated tube (e.g., quartz), a system for controlling the flow rates of diborane and hydrogen, a series of cold traps to collect the products, and a vacuum line for manipulation of the volatile compounds.

Procedure:

-

The pyrolysis apparatus was assembled and thoroughly dried.

-

A controlled flow of a mixture of diborane and hydrogen gas was passed through the heated tube. The temperature of the tube was maintained at a specific temperature, for example, around 200-250 °C for the synthesis of this compound-9.[9]

-

The reaction products exiting the heated tube were passed through a series of cold traps maintained at progressively lower temperatures.

-

Unreacted diborane and more volatile products were collected in the colder traps, while the less volatile higher boranes, such as this compound-9, condensed in the warmer traps.

-

The collected fractions were then purified by fractional distillation under high vacuum.

Reaction Conditions for this compound(9) Synthesis:

Low-Temperature X-ray Crystallography of Boranes (Conceptual Workflow)

Objective: To determine the three-dimensional structure of a volatile boron hydride by X-ray diffraction.

Apparatus:

-

A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostat).

-

A specialized apparatus for growing and mounting single crystals of volatile compounds at low temperatures. This would typically involve a sealed capillary tube and a means of controlled cooling.

Conceptual Procedure:

-

A small sample of the purified liquid or gaseous borane was introduced into a thin-walled glass capillary tube.

-

The capillary was sealed and mounted on the goniometer head of the diffractometer.

-

A stream of cold nitrogen or helium gas was directed over the capillary to cool the sample to a temperature at which it solidified and formed a single crystal. This process often required careful annealing (thermal cycling) to obtain a crystal of suitable quality.

-

Once a single crystal was obtained, it was maintained at a low temperature throughout the data collection process to prevent it from melting or subliming.

-

The crystal was then exposed to a beam of X-rays, and the diffraction pattern was recorded.

-

The collected diffraction data was then used to solve and refine the crystal structure of the boron hydride, revealing the precise arrangement of the boron and hydrogen atoms.

Mandatory Visualizations

Caption: Synthetic pathways to boron hydrides.

References

- 1. Hydrides of Boron and Silicon : Alfred Stock : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 2. Borane | Description, Structure, & Facts | Britannica [britannica.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. US3460905A - Preparation of this compound(9) - Google Patents [patents.google.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. byjus.com [byjus.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Diborane - Sciencemadness Wiki [sciencemadness.org]

- 9. scribd.com [scribd.com]

Molecular structure and bonding in pentaborane.

An In-depth Technical Guide to the Molecular Structure and Bonding in Pentaborane(9)

For Researchers, Scientists, and Chemical Professionals

This technical guide provides a comprehensive overview of the molecular structure and unique bonding characteristics of this compound(9), B₅H₉. It synthesizes data from key experimental and theoretical studies, offering a detailed resource for professionals in chemistry and materials science.

This compound(9) is a volatile, colorless liquid with a pungent odor, notable for its high reactivity and unique molecular architecture.[1] The molecule adopts a square pyramidal geometry, belonging to the C₄ᵥ point group.[1] This structure consists of an apical boron atom (B_apex) situated above a square base of four boron atoms (B_base). Each of the five boron atoms is bonded to a terminal hydrogen atom (H_t). Additionally, four bridging hydrogen atoms (H_b) are located below the basal plane, connecting the four boron atoms of the base along its edges.[1][2]

Wade-Mingtian-Rudolph (WMR) Rules and nido Classification

Boranes are classified based on their polyhedral skeletal structures using the Wade-Mingtian-Rudolph (WMR) rules, also known as Polyhedral Skeletal Electron Pair Theory (PSEPT).[3] This system categorizes clusters as closo, nido, arachno, or hypho, based on the number of skeletal electron pairs (SEPs) available for framework bonding.[3]

For this compound(9), B₅H₉, the SEP count is determined as follows:

-

Total Valence Electrons : (5 Boron atoms × 3 valence e⁻) + (9 Hydrogen atoms × 1 valence e⁻) = 24 electrons.

-

Electrons for Terminal B-H Bonds : Each of the 5 Boron atoms is considered a B-H unit, accounting for 5 × 2 = 10 electrons.

-

Skeletal Electrons : 24 (total) - 10 (terminal) = 14 skeletal electrons.

-

Skeletal Electron Pairs (SEPs) : 14 skeletal electrons / 2 = 7 SEPs.

For a cluster with n boron atoms (here, n=5), a closo structure has n+1 SEPs, a nido structure has n+2 SEPs, and an arachno structure has n+3 SEPs.[4] Since B₅H₉ has 7 SEPs, which corresponds to n+2 (5+2=7), it is classified as a nido borane . This means its structure is derived from a parent closed polyhedron (closo structure) with one vertex removed. For n=5, the parent closo structure would be a trigonal bipyramid, but the n+2 rule points to B₅H₉ being derived from an octahedron ([B₆H₆]²⁻) with one vertex removed.

References

Pioneering Pentaborane: A Technical Guide to Alfred Stock's Foundational Research

A deep dive into the groundbreaking work of Alfred Stock on the synthesis and characterization of pentaborane (B₅H₉), this technical guide serves as a resource for researchers, scientists, and professionals in drug development. Stock's meticulous experimental approach, including the development of the high-vacuum manifold, laid the groundwork for modern boron chemistry.

Alfred Stock, a German chemist, was the first to systematically synthesize and characterize the boron hydrides, a feat that required the development of novel laboratory techniques to handle these highly reactive and volatile compounds.[1][2] His work, primarily conducted between 1912 and 1936, culminated in the isolation and identification of several boranes, including the stable this compound(9).[2][3] This whitepaper details Stock's key experimental protocols, presents the quantitative data he reported, and provides visualizations of his experimental workflows.

The Innovation of the High-Vacuum Manifold

The extreme reactivity of boron hydrides with air and moisture necessitated a completely new experimental setup.[4] Stock's invention of the all-glass, grease-free high-vacuum apparatus was a pivotal technological advancement that made his research possible.[4] This system allowed for the manipulation of volatile substances in the absence of contaminants, a prerequisite for studying the boranes.

Synthesis of this compound (B₅H₉)

Stock's synthesis of this compound was a multi-step process, beginning with the preparation of diborane (B8814927) (B₂H₆), which then served as the precursor for higher boranes.

Preparation of Diborane (B₂H₆)

The initial production of boranes in Stock's laboratory involved the reaction of magnesium boride (Mg₃B₂) with an acid, such as hydrochloric acid (HCl).[2][5] This reaction produced a mixture of gaseous boron hydrides, from which diborane was isolated.

Experimental Protocol: Synthesis of Diborane from Magnesium Boride

-

Reaction Setup: A specially designed glass apparatus connected to the high-vacuum line was used. Magnesium boride powder was placed in a reaction flask.

-

Acid Introduction: A dilute solution of hydrochloric acid was slowly introduced into the reaction flask containing the magnesium boride under vacuum.

-

Gas Collection: The gaseous products, primarily a mixture of hydrogen and various boron hydrides, were drawn through the vacuum manifold.

-

Purification: The gas mixture was passed through a series of cold traps to separate the different boranes by fractional condensation. Diborane, being one of the more volatile components, was collected in a trap cooled with liquid air.

Pyrolysis of Diborane to this compound

This compound was first successfully synthesized by the thermal decomposition (pyrolysis) of diborane.[6][7]

Experimental Protocol: Pyrolysis of Diborane

-

Apparatus: A circulating system within the high-vacuum manifold was employed. This allowed for the continuous heating of diborane and the trapping of the products.

-

Heating: A sample of purified diborane gas was heated in a sealed glass tube to approximately 200 °C.[6]

-

Reaction Time: The duration of the heating was a critical parameter, with longer times leading to the formation of higher boranes.

-

Product Separation: The resulting mixture of boranes was then subjected to fractional condensation to isolate the different compounds.

Purification by Fractional Condensation

A cornerstone of Stock's methodology was the separation of the complex mixture of boranes produced during the synthesis. This was achieved through a meticulous process of fractional condensation at various low temperatures.

Experimental Protocol: Fractional Condensation of Boranes

-

Vacuum Manifold with Cold Traps: The mixture of boranes was passed through a series of U-tubes immersed in cooling baths of different temperatures (e.g., slush baths of specific organic solvents and liquid air).

-

Temperature Gradient: The traps were arranged in order of decreasing temperature. The least volatile boranes would condense in the warmer traps, while the more volatile ones would pass through to the colder traps.

-

Isolation of this compound: this compound, being less volatile than diborane but more volatile than the solid higher boranes, could be selectively condensed and isolated in a trap maintained at a specific temperature.

Quantitative Data

Alfred Stock's research was characterized by its quantitative rigor. The following tables summarize some of the key physical properties of this compound and other boranes as reported in his era.

| Boron Hydride | Formula | Melting Point (°C) | Boiling Point (°C) |

| Diborane | B₂H₆ | -165.5 | -92.5 |

| Tetraborane | B₄H₁₀ | -120 | 18 |

| This compound(9) | B₅H₉ | -46.8 | 58.4 |

| This compound(11) | B₅H₁₁ | -123 | 63 |

| Hexaborane | B₆H₁₀ | -65 | 108 |

| Decaborane | B₁₀H₁₄ | 99.7 | 213 |

Table 1: Physical Properties of Boron Hydrides Discovered or Characterized by Alfred Stock and his Contemporaries.[6][7]

| Temperature (°C) | Vapor Pressure (mmHg) |

| 0 | 66 |

| 10 | 112 |

| 20 | 171 |

| 30 | 247 |

| 40 | 355 |

| 50 | 500 |

| 58.4 | 760 |

Table 2: Vapor Pressure of this compound(9) at Different Temperatures.[8]

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical progression of Stock's research.

Conclusion

Alfred Stock's seminal research on the boron hydrides, particularly his synthesis and characterization of this compound, represents a landmark in the history of inorganic chemistry. His development of the high-vacuum manifold and meticulous experimental techniques were instrumental in opening up this challenging field of study. The data he collected and the methods he pioneered remain fundamental to our understanding of boron chemistry and continue to inform contemporary research. While modern synthetic methods have since been developed, the foundational principles established by Stock are a testament to his exceptional skill and ingenuity as an experimental chemist.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Boron Hydrides [unacademy.com]

- 3. Boron Hydride Formation Properties and Structures | Physics Wallah [pw.live]

- 4. Alfred Stock - Wikipedia [en.wikipedia.org]

- 5. Non-Metal Lecture Course (Boron Hydrides) [vrchemistry.chem.ox.ac.uk]

- 6. This compound(9) - Wikipedia [en.wikipedia.org]

- 7. alchetron.com [alchetron.com]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Nido Cage Structure of Pentaborane(9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and properties of pentaborane(9) (B₅H₉), a key compound in the field of boron cluster chemistry. Its unique nido cage structure and electron-deficient nature give rise to its significant reactivity and have made it a subject of extensive research.

Molecular Structure and Geometry

This compound(9) is an inorganic compound with the chemical formula B₅H₉.[1][2] It is one of the most common boron hydride clusters and is notable for its high reactivity.[1] The structure of this compound(9) consists of five boron atoms arranged in a square pyramid.[1][3] This geometry classifies it as a nido cage structure, which, according to Wade-Mingos rules, is derived from a closed polyhedron (a closo structure) by removing one vertex. In the case of B₅H₉, the parent closo structure would be the B₆H₆²⁻ octahedron.

The molecule has C₄ᵥ symmetry and features two distinct types of hydrogen atoms:

-

Terminal Hydrogens (Hᵗ): Each of the five boron atoms is bonded to one terminal hydrogen atom. These are standard two-center, two-electron (2c-2e) covalent bonds.

-

Bridging Hydrogens (Hᵇ): Four additional hydrogen atoms bridge the four boron atoms that form the base of the pyramid.[1][3] These are electron-deficient three-center, two-electron (3c-2e) bonds, often denoted as B-H-B bonds.

The boron framework consists of an apical boron atom (B₁) situated above the plane of the four basal boron atoms (B₂-B₅).

Bonding in this compound(9)

The bonding in this compound(9) is a classic example of electron-deficient bonding, which was famously elucidated by William Lipscomb. The molecule has 24 valence electrons (3 from each of the 5 borons and 1 from each of the 9 hydrogens), but a fully-connected 2c-2e bonded structure would require more. The stability of the cluster is explained by the presence of multi-center bonds.

Lipscomb's topological description uses the STYX code to classify the bonding in boranes. For this compound(9), the STYX code is 4120 , which indicates:

-

s = 4: Four bridging B-H-B bonds.

-

t = 1: One three-center B-B-B bond (the four basal borons are not directly bonded to each other across the diagonal, but are linked through the apical boron and through a delocalized central bond).

-

y = 2: Two two-center B-B bonds (connecting the apical boron to the basal borons).

-

x = 0: Zero BH₂ groups.[3]

The combination of terminal B-H bonds, bridging B-H-B bonds, and direct B-B bonds creates a stable, cage-like structure despite the electron deficiency.[3][4]

References

An In-depth Technical Guide to the Lewis Acidity and Reactivity of Pentaborane(9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaborane(9), B₅H₉, is a volatile and highly reactive boron hydride cluster that has garnered significant interest due to its unique electronic structure and chemical properties. As a nido-cluster, its structure can be visualized as a square pyramid, with five boron atoms at the vertices. Each boron atom is bonded to a terminal hydrogen atom, and four bridging hydrogen atoms are located along the basal edges of the pyramid. This arrangement results in an electron-deficient molecule, rendering this compound(9) a significant Lewis acid, capable of reacting with a variety of Lewis bases to form adducts. This technical guide provides a comprehensive overview of the Lewis acidity and reactivity of this compound(9), presenting key quantitative data, detailed experimental protocols, and visualizations of its chemical behavior.

Lewis Acidity of this compound(9)

The Lewis acidity of this compound(9) is a cornerstone of its reactivity, driving its interactions with electron-pair donors. The acidic nature arises from the presence of low-lying empty molecular orbitals that can accept electron density from a Lewis base.

Quantitative Measures of Acidity

| Borane | Method | Value | Reference |

| This compound(9) | Gas-Phase Proton Affinity | 699.4 kJ/mol | NIST Chemistry WebBook[1] |

| Boron Trifluoride (BF₃) | Gutmann-Beckett (AN) | 89 | Gutmann–Beckett method - Wikipedia[2] |

| Boron Trichloride (BCl₃) | Gutmann-Beckett (AN) | - | - |

| Boron Tribromide (BBr₃) | Gutmann-Beckett (AN) | - | - |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Gutmann-Beckett (AN) | 82 | Gutmann–Beckett method - Wikipedia[2] |

Note: The Gas-Phase Proton Affinity is a measure of the basicity of a molecule. A higher proton affinity indicates a stronger base, and consequently, a weaker conjugate acid. The value for this compound(9) provides an important thermodynamic data point related to its acidity. The Gutmann-Beckett Acceptor Number (AN) is a measure of Lewis acidity, with higher numbers indicating stronger acidity.

Reactivity of this compound(9) with Lewis Bases

This compound(9) reacts with a wide array of Lewis bases, including amines, phosphines, and other donor molecules. These reactions can lead to the formation of simple adducts, substitution of hydrogen atoms, or even cage degradation, depending on the nature of the Lewis base and the reaction conditions.

Adduct Formation

The most common reaction of this compound(9) as a Lewis acid is the formation of adducts. It can form adducts with one or two equivalents of a Lewis base. For example, with trimethylphosphine, it forms a double adduct, B₅H₉·2P(CH₃)₃.[3]

Reaction Pathways

The interaction of this compound(9) with Lewis bases can be visualized as a series of potential steps, starting with the initial coordination of the base.

Caption: Generalized reaction pathway for this compound(9) with a Lewis base.

Spectroscopic Characterization of Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound(9) and its adducts. Both ¹¹B and ¹H NMR provide valuable structural information. Upon adduct formation, the chemical shifts of the boron and hydrogen nuclei in this compound(9) are significantly altered.

¹¹B and ¹H NMR Chemical Shift Data for this compound(9) and Selected Adducts

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| This compound(9) (B₅H₉) | ¹¹B | -12.7 (B2-5), -51.5 (B1) | Doublet | J(B-H) ≈ 170 | CDCl₃ |

| ¹H | 2.62 (terminal), -0.14 (bridge), 1.67 (apical) | Quartet, Multiplet, Quartet | J(B-H) ≈ 170 | CDCl₃ | |

| B₅H₉·2NH₃ | ¹¹B | Data not available | - | - | - |

| B₅H₉·2P(CH₃)₃ | ¹¹B | Data not available | - | - | - |

Note: Comprehensive and consistently reported NMR data for a wide range of this compound(9) adducts is limited in the literature. The provided data for this compound(9) is representative.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the safe and effective handling and reaction of this compound(9) due to its toxicity and reactivity.

General Considerations for Handling this compound(9)

This compound(9) is highly toxic and pyrophoric. All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

Synthesis of a this compound(9)-Ammonia Adduct (Illustrative Protocol)

This protocol is a generalized representation based on common laboratory practices for the synthesis of borane-amine adducts and should be adapted with caution for the specific case of this compound(9).

Workflow for Adduct Synthesis

Caption: A typical experimental workflow for the synthesis of a this compound(9) adduct.

Materials:

-

This compound(9) (B₅H₉)

-

Anhydrous, non-coordinating solvent (e.g., diethyl ether, pentane)

-

Lewis base (e.g., ammonia, trimethylamine)

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere on a Schlenk line, dissolve a known quantity of this compound(9) in the anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) to control the reaction rate and minimize side reactions.

-

Addition of Lewis Base: Slowly add a solution of the Lewis base in the same anhydrous solvent to the stirred this compound(9) solution. The addition should be dropwise to manage the exothermic nature of the reaction.

-

Reaction: Allow the reaction mixture to stir at the low temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Warming and Isolation: Gradually warm the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be isolated by filtration under an inert atmosphere. If the product is soluble, the solvent can be removed in vacuo to yield the adduct.

-

Characterization: Characterize the isolated product using appropriate analytical techniques, such as ¹¹B and ¹H NMR spectroscopy, to confirm its identity and purity.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

Procedure:

-

In a glovebox, accurately weigh a small amount of the this compound(9) adduct (typically 5-10 mg).

-

Dissolve the sample in a deuterated solvent (e.g., C₆D₆, CD₂Cl₂, CDCl₃) in a small vial.

-

Transfer the solution to an NMR tube using a pipette.

-

Cap the NMR tube securely and seal it with paraffin (B1166041) film for transport to the NMR spectrometer.

Conclusion

This compound(9) exhibits a rich and complex chemistry driven by its pronounced Lewis acidity. Its reactions with Lewis bases lead to a variety of adducts and substituted derivatives, the characterization of which provides fundamental insights into the bonding and reactivity of boron clusters. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers and scientists working with this fascinating and challenging molecule. Further research is warranted to expand the quantitative understanding of this compound(9)'s Lewis acidity and to develop a more comprehensive library of its adducts and their spectroscopic properties.

Disclaimer: this compound(9) is an extremely hazardous material. The experimental procedures described herein are for informational purposes only and should only be attempted by trained professionals in a suitably equipped laboratory with all necessary safety precautions in place.

References

Thermal Stability and Decomposition of Pentaborane(9): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaborane(9), a high-energy boron hydride, exhibits complex thermal behavior that is critical to its handling, storage, and potential applications. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound(9). It consolidates quantitative kinetic data, details established experimental protocols for studying its decomposition, and elucidates the proposed decomposition pathways. This document is intended to serve as a core reference for professionals working with or researching boron hydrides.

Introduction

This compound(9), B₅H₉, is a volatile, colorless liquid with a pungent odor, notable for its high energy content.[1] While historically investigated as a potential rocket fuel, its unique chemical properties continue to attract interest in various fields of chemical synthesis.[2] However, the inherent reactivity and thermal instability of this compound(9) present significant handling challenges. A thorough understanding of its decomposition behavior is paramount for ensuring safety and for the controlled utilization of this compound. This guide details the thermal stability of this compound(9) and the mechanisms of its decomposition.

Thermal Stability of this compound(9)

This compound(9) is the most stable of the lower boron hydrides.[3] Its decomposition at room temperature is slow and almost negligible if the material is pure and protected from light.[3] However, its stability decreases significantly at elevated temperatures. The decomposition of this compound(9) is generally observed at temperatures above 150 °C (302 °F).[1][2] In closed containers, this decomposition leads to a pressure buildup due to the formation of gaseous products, which can be hazardous.[1]

The primary products of the thermal decomposition of this compound(9) are:

-

Hydrogen (H₂): The main gaseous product.[4]

-